molecular formula C17H15N3O3 B5944751 6-acetyl-1-benzyl-7-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

6-acetyl-1-benzyl-7-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B5944751
M. Wt: 309.32 g/mol
InChI Key: CCCUIVKISSBIMN-UHFFFAOYSA-N
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Description

6-acetyl-1-benzyl-7-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with acetyl, benzyl, and methyl substituents, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 6-acetyl-1-benzyl-7-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in a suitable solvent such as xylene . The reaction conditions often require the presence of a base to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

6-acetyl-1-benzyl-7-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-acetyl-1-benzyl-7-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

6-acetyl-1-benzyl-7-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be compared with other pyrido[2,3-d]pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-acetyl-1-benzyl-7-methylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-10-13(11(2)21)8-14-15(18-10)20(17(23)19-16(14)22)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCUIVKISSBIMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=O)NC(=O)N(C2=N1)CC3=CC=CC=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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